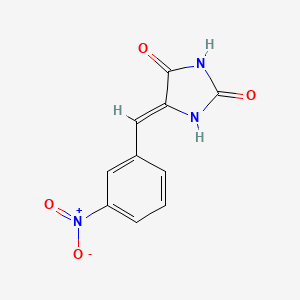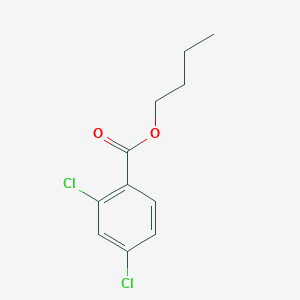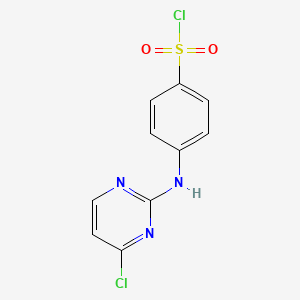
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorinated pyrimidine ring attached to a benzenesulfonyl chloride moiety
Preparation Methods
The synthesis of 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-aminopyrimidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The chlorinated pyrimidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride can be compared with other similar compounds such as:
- 4-(4-Chloro-pyrimidin-2-ylamino)-cyclohexyl-carbamic acid tert-butyl ester
- 4-(4-Chloro-pyrimidin-2-ylamino)-benzamide
These compounds share the chlorinated pyrimidine ring but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C10H7Cl2N3O2S |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15) |
InChI Key |
RIEDOERRCUUHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




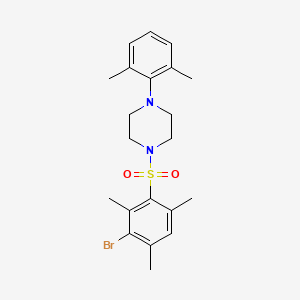
![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
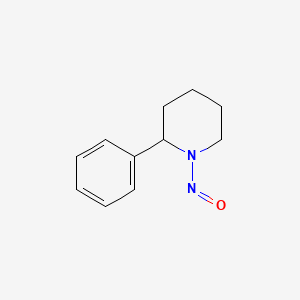



![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
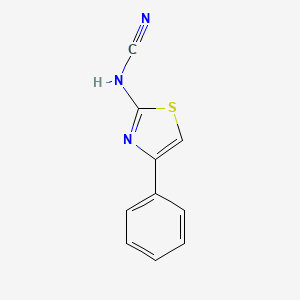
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
